molecular formula C17H22N4O5 B11249136 N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4-diethoxybenzohydrazide

N'-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4-diethoxybenzohydrazide

Cat. No.: B11249136
M. Wt: 362.4 g/mol
InChI Key: CQDNXGUELUKMKW-UHFFFAOYSA-N
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Description

N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4-diethoxybenzohydrazide is a complex organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4-diethoxybenzohydrazide typically involves multi-step organic reactions. One common method includes the reaction of terephthalaldehyde with amines and N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide in refluxing toluene without a catalyst . This procedure results in the formation of bis-pyrimidopyrimidines, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4-diethoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazides.

Scientific Research Applications

N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4-diethoxybenzohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4-diethoxybenzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-3,4-diethoxybenzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diethoxybenzohydrazide moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C17H22N4O5

Molecular Weight

362.4 g/mol

IUPAC Name

N'-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3,4-diethoxybenzohydrazide

InChI

InChI=1S/C17H22N4O5/c1-5-25-12-8-7-11(9-13(12)26-6-2)16(23)19-18-14-10-15(22)21(4)17(24)20(14)3/h7-10,18H,5-6H2,1-4H3,(H,19,23)

InChI Key

CQDNXGUELUKMKW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NNC2=CC(=O)N(C(=O)N2C)C)OCC

Origin of Product

United States

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